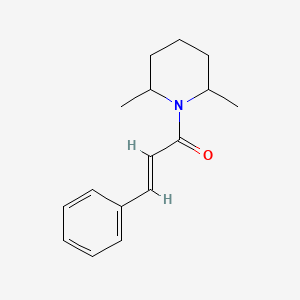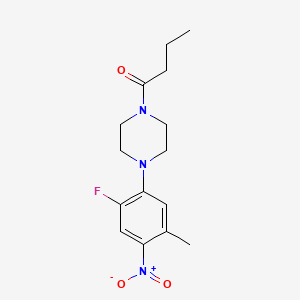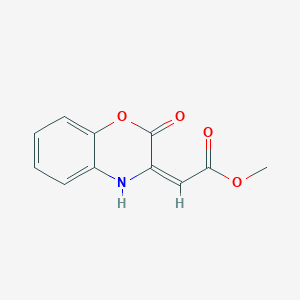
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer drug due to its ability to block the growth and proliferation of cancer cells.
作用機序
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase. This binding prevents the kinase from phosphorylating its downstream targets, which are involved in cell growth and proliferation. By inhibiting this pathway, 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide effectively blocks the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to block the growth and proliferation of cancer cells, 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to the inhibition of the EGFR pathway, which is involved in the regulation of apoptosis.
実験室実験の利点と制限
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has a number of advantages for lab experiments. It is a potent and selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying this pathway. However, 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide also has some limitations. It is a relatively large molecule, which can make it difficult to use in some experimental systems. Additionally, its potency can make it difficult to achieve the desired level of inhibition without causing off-target effects.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide. One area of interest is the development of new derivatives of 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide that have improved potency and selectivity. Another area of interest is the use of 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide in combination with other anticancer drugs to enhance their effectiveness. Finally, there is interest in using 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide as a tool to study the EGFR pathway in more detail, with the goal of identifying new targets for cancer therapy.
合成法
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 2-mercapto-4-oxo-3(4H)-quinazoline to form the intermediate 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide. This intermediate can then be further purified and converted to the final product, 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide.
科学的研究の応用
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in a variety of cancer types, including breast, lung, and prostate cancers. 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide works by binding to the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. By inhibiting this kinase, 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide can effectively block the growth and proliferation of cancer cells.
特性
IUPAC Name |
2,4-dichloro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-8-5-6-9(11(17)7-8)13(21)19-20-14(22)10-3-1-2-4-12(10)18-15(20)23/h1-7H,(H,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARRTWLUIUGJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)





![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
